Cas no 66009-35-6 (H-Tyr(Bzl)-Obzl p-Tosylate)
H-Tyr(Bzl)-Obzl p-Tosylate Chemical and Physical Properties
Names and Identifiers
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- L-Tyrosine,O-(phenylmethyl)-, phenylmethyl ester, 4-methylbenzenesulfonate (salt) (9CI)
- benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate,4-methylbenzenesulfonic acid
- H-Tyr(Bzl)-OBzl · p-tosylate
- H-TYR(BZL)-OBZL P-TOSYLATE
- H-Tyr(Bzl)-OBzl.Tos
- H-Tyr(Bzl)-OBzl·Tos
- H-Tyr(Bzl)-ObzlTos
- O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt
- 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1)
- H-Tyr(Bzl)-OBzl.TosOH
- benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid
- SCHEMBL7302285
- AKOS015924210
- benzyl (s)-2-amino-3-(4-(benzyloxy)phenyl)propanoate 4-methylbenzenesulfonate
- (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)Propanoate 4-methylbenzenesulfonate
- MFCD00077105
- L-Tyrosine,o-(phenylmethyl)-,phenylmethyl ester,4-methylbenzenesulfonate(salt)(9ci)
- DTXSID40662686
- 66009-35-6
- G84324
- H-Tyr(Bzl)-Obzl p-Tosylate
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- MDL: MFCD00077105
- Inchi: 1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
- InChI Key: CJHPRLKRQQBIRK-FTBISJDPSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.O(CC1C=CC=CC=1)C([C@H](CC1C=CC(=CC=1)OCC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 533.18700
- Monoisotopic Mass: 533.187
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 38
- Rotatable Bond Count: 10
- Complexity: 628
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124A^2
Experimental Properties
- PSA: 124.30000
- LogP: 6.90160
H-Tyr(Bzl)-Obzl p-Tosylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H953928-250mg |
H-Tyr(Bzl)-Obzl p-Tosylate |
66009-35-6 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H953928-500mg |
H-Tyr(Bzl)-Obzl p-Tosylate |
66009-35-6 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H953928-2.5g |
H-Tyr(Bzl)-Obzl p-Tosylate |
66009-35-6 | 2.5g |
$ 115.00 | 2022-06-04 | ||
| abcr | AB313954-1 g |
H-Tyr(Bzl)-OBzl p-tosylate, 95% (H-L-Tyr(Bzl)-OBzl.TsOH); . |
66009-35-6 | 95% | 1g |
€111.90 | 2023-04-26 | |
| abcr | AB313954-5 g |
H-Tyr(Bzl)-OBzl p-tosylate, 95% (H-L-Tyr(Bzl)-OBzl.TsOH); . |
66009-35-6 | 95% | 5g |
€217.50 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215838-1g |
H-Tyr(Bzl)-OBzl (tosylate) |
66009-35-6 | 98% | 1g |
¥245.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215838-5g |
H-Tyr(Bzl)-OBzl (tosylate) |
66009-35-6 | 98% | 5g |
¥588.00 | 2024-05-04 | |
| eNovation Chemicals LLC | K19376-1g |
H-TYR(BZL)-OBZL P-TOSYLATE |
66009-35-6 | 98% (TLC) | 1g |
$170 | 2024-06-06 | |
| eNovation Chemicals LLC | K19376-5g |
H-TYR(BZL)-OBZL P-TOSYLATE |
66009-35-6 | 98% (TLC) | 5g |
$265 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-286605-5g |
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt, |
66009-35-6 | 5g |
¥1015.00 | 2023-09-05 |
H-Tyr(Bzl)-Obzl p-Tosylate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on H-Tyr(Bzl)-Obzl p-Tosylate
Recent Advances in the Study of H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) in Chemical Biology and Pharmaceutical Research
H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) is a chemically modified tyrosine derivative that has garnered significant attention in recent years due to its potential applications in peptide synthesis and drug development. This compound, characterized by its benzyl (Bzl) and tosylate (p-Tosylate) protecting groups, serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its utility in enhancing the stability and bioavailability of therapeutic peptides, as well as its role in facilitating selective chemical modifications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of H-Tyr(Bzl)-Obzl p-Tosylate in the synthesis of opioid receptor ligands. The researchers demonstrated that the benzyl and tosylate groups provided steric protection during solid-phase peptide synthesis (SPPS), enabling the efficient production of high-purity peptides. The study highlighted the compound's compatibility with Fmoc/tBu SPPS strategies, which are widely used in pharmaceutical research. Furthermore, the tosylate group was found to enhance the solubility of intermediate products in organic solvents, streamlining purification processes.
Another notable advancement was reported in a 2024 ACS Chemical Biology article, which explored the application of H-Tyr(Bzl)-Obzl p-Tosylate in the development of peptide-based inhibitors for protein-protein interactions (PPIs). The study utilized the compound to introduce tyrosine modifications that improved binding affinity to target proteins. The researchers employed a combination of molecular docking and kinetic assays to validate the enhanced inhibitory effects of the modified peptides. These findings underscore the potential of H-Tyr(Bzl)-Obzl p-Tosylate as a versatile tool in the design of next-generation PPI inhibitors.
In addition to its synthetic utility, recent research has also focused on the pharmacokinetic properties of H-Tyr(Bzl)-Obzl p-Tosylate. A 2023 European Journal of Pharmaceutical Sciences study evaluated the compound's metabolic stability and tissue distribution in rodent models. The results indicated that the benzyl and tosylate groups conferred resistance to enzymatic degradation, leading to prolonged plasma half-life. However, the study also noted challenges related to hepatic clearance, suggesting the need for further structural optimization to improve bioavailability.
Looking ahead, the integration of H-Tyr(Bzl)-Obzl p-Tosylate into automated peptide synthesis platforms represents a promising direction for future research. Advances in continuous-flow chemistry and machine learning-assisted synthesis design could further enhance the efficiency and scalability of its applications. Additionally, ongoing studies are exploring its potential in targeted drug delivery systems, where its protective groups may be leveraged for site-specific release of therapeutic peptides.
In conclusion, H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) continues to be a valuable asset in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from peptide synthesis to drug discovery. As research progresses, this compound is expected to play an increasingly important role in addressing challenges related to peptide stability, specificity, and therapeutic efficacy.
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